molecular formula C25H20FN3O5S B11261870 2-(1,3-dioxoisoindolin-2-yl)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

2-(1,3-dioxoisoindolin-2-yl)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B11261870
M. Wt: 493.5 g/mol
InChI Key: UMZNRRKBYBGLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindoline core, a fluorobenzenesulfonyl group, and a tetrahydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the isoindoline derivative using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Tetrahydroquinoline Moiety: This can be synthesized via a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling of the Fragments: The final step involves coupling the isoindoline and tetrahydroquinoline fragments through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, which can result in inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]ACETAMIDE is unique due to its combination of an isoindoline core, a fluorobenzenesulfonyl group, and a tetrahydroquinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H20FN3O5S

Molecular Weight

493.5 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide

InChI

InChI=1S/C25H20FN3O5S/c26-17-8-11-19(12-9-17)35(33,34)29-13-3-4-16-7-10-18(14-22(16)29)27-23(30)15-28-24(31)20-5-1-2-6-21(20)25(28)32/h1-2,5-12,14H,3-4,13,15H2,(H,27,30)

InChI Key

UMZNRRKBYBGLLT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.